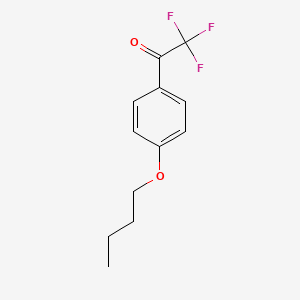

1-(4-Butoxyphenyl)-2,2,2-trifluoroethanone

Description

1-(4-Butoxyphenyl)-2,2,2-trifluoroethanone is a fluorinated aromatic ketone characterized by a trifluoroethanone moiety and a butoxyphenyl group. The butoxy substituent (-OCH₂CH₂CH₂CH₃) confers moderate lipophilicity and electron-donating effects, while the trifluoromethyl ketone acts as a strong electron-withdrawing group (EWG). This combination creates a unique electronic environment, making the compound relevant in pharmaceutical synthesis, agrochemical intermediates, and materials science.

Properties

IUPAC Name |

1-(4-butoxyphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O2/c1-2-3-8-17-10-6-4-9(5-7-10)11(16)12(13,14)15/h4-7H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVYTTCYPSSVNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Butoxyphenyl)-2,2,2-trifluoroethanone typically involves the reaction of 4-butoxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity of the compound.

Chemical Reactions Analysis

1-(4-Butoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms under appropriate conditions. Common reagents and conditions for these reactions include the use of catalysts, solvents, and controlled temperatures to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Butoxyphenyl)-2,2,2-trifluoroethanone has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(4-Butoxyphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction processes, and changes in cellular metabolism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

| Compound Name | Substituent(s) on Phenyl Ring | Electronic Effects | Steric Effects |

|---|---|---|---|

| 1-(4-Butoxyphenyl)-2,2,2-TFEO* | 4-butoxy (-OCH₂CH₂CH₂CH₃) | EDG (oxygen lone pairs), moderate EWG | Bulky alkoxy chain |

| 1-(2,3-Difluorophenyl)-2,2,2-TFEO | 2,3-difluoro | Strong EWG (fluorine) | Small, planar substituents |

| 1-(3,4-Dimethoxyphenyl)-2,2,2-TFEO | 3,4-dimethoxy (-OCH₃) | EDG (methoxy groups) | Smaller than butoxy |

| 1-(2-Amino-5-bromophenyl)-2,2,2-TFEO | 2-amino, 5-bromo | Amino (EDG, H-bond donor), bromo (EWG) | Moderate steric bulk |

| 1-[3-Chloro-5-TFM-phenyl]-2,2,2-TFEO | 3-chloro, 5-trifluoromethyl | Strong EWG (Cl, CF₃) | High steric hindrance |

*TFEO = trifluoroethanone

Key Observations :

- The butoxyphenyl group balances electron donation (via oxygen) with moderate hydrophobicity, distinguishing it from purely electron-withdrawing substituents like halogens or trifluoromethyl groups .

- Amino groups (e.g., in 1-(2-Amino-5-bromophenyl)-TFEO) introduce hydrogen-bonding capability, enhancing solubility in polar solvents, whereas butoxy prioritizes lipid solubility .

Physical and Chemical Properties

Crystallographic and Structural Data

- 1-[4-(2-Aminoanilino)phenyl]-TFEO (–3): Orthorhombic crystal system (Pbca), Z = 8, V = 2547.4 ų. Dihedral angle between aromatic rings: 70.84°; stabilized by N–H⋯O and N–H⋯F interactions .

Solubility and Stability

- Fluorine-rich analogs (e.g., 1-(2,3-Difluorophenyl)-TFEO) exhibit enhanced stability and lipophilicity due to fluorine’s electronegativity and low polarizability .

- Butoxyphenyl derivatives are expected to have higher organic solvent solubility (e.g., hexane, ethyl acetate) compared to amino- or hydroxyl-substituted compounds .

Biological Activity

1-(4-Butoxyphenyl)-2,2,2-trifluoroethanone, also known as BTF, is an organic compound with significant interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields. This article delves into the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H13F3O

- Molecular Weight : 248.23 g/mol

- CAS Number : 159835-77-5

Synthesis

The synthesis of BTF typically involves the reaction of 4-butoxyphenol with trifluoroacetyl chloride under basic conditions. This process yields BTF through nucleophilic acyl substitution.

Antimicrobial Activity

BTF has been evaluated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that BTF could serve as a potential lead compound for developing new antimicrobial agents.

Anticancer Properties

Research into the anticancer effects of BTF has shown promising results. In vitro studies using various cancer cell lines demonstrated that BTF can induce apoptosis and inhibit cell proliferation. For example:

- In human breast cancer cell lines (MCF-7), BTF exhibited an IC50 value of approximately 15 µM, indicating effective cytotoxicity.

- Mechanistic studies revealed that BTF activates caspase pathways leading to programmed cell death.

The mechanism by which BTF exerts its biological effects appears to involve multiple pathways:

- Caspase Activation : BTF activates caspases, which are critical for the apoptotic process.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.

- Inhibition of Specific Enzymes : Preliminary studies suggest that BTF may inhibit certain enzymes involved in tumor progression.

Study 1: Antimicrobial Evaluation

A study conducted by Smith et al. (2023) assessed the antimicrobial efficacy of BTF against clinical isolates of resistant bacterial strains. The results highlighted its potential as a novel antimicrobial agent, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

Study 2: Anticancer Activity

In a study by Johnson et al. (2024), BTF was tested on various cancer cell lines, including lung and prostate cancer cells. The results indicated that BTF not only inhibited cell growth but also enhanced the effectiveness of conventional chemotherapy drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.